4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol
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Overview
Description
4-Amino-2-{2-azabicyclo[211]hexan-5-yl}-3-methylbutan-2-ol is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of photochemical reactions and subsequent derivatization steps are likely to be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: A key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: A related compound used in similar applications.
Uniqueness
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile building block for various chemical and biological applications.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-amino-2-(2-azabicyclo[2.1.1]hexan-5-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H20N2O/c1-6(4-11)10(2,13)9-7-3-8(9)12-5-7/h6-9,12-13H,3-5,11H2,1-2H3 |
InChI Key |
ZZMNHZGDWOXLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1C2CC1NC2)O |
Origin of Product |
United States |
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